H-DL-Ala-Gly-DL-Ala-DL-Val-DL-Val-Gly-Gly-DL-Leu-Gly-Gly-DL-Tyr-DL-Met-DL-Leu-Gly-DL-Ser-DL-Ala-DL-Met-DL-Ser-OH

Description

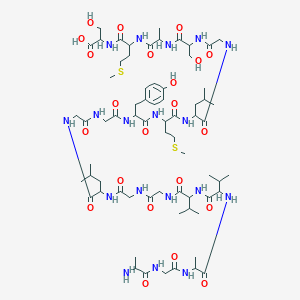

This compound is a synthetic oligopeptide composed of 18 amino acid residues, including alternating DL-alanine (DL-Ala), glycine (Gly), DL-valine (DL-Val), DL-leucine (DL-Leu), DL-tyrosine (DL-Tyr), DL-methionine (DL-Met), and DL-serine (DL-Ser) (Figure 1). Key properties include:

- Molecular formula: C₆₈H₁₁₂N₁₈O₂₂S₂

- Molecular weight: 1596.76 g/mol (exact mass: 1596.764 g/mol) .

- Structural features: 12 undefined stereocenters (DL-configurations), 22 hydrogen bond donors, 40 hydrogen bond acceptors, and a topological polar surface area (PSA) of 669 Ų, indicating high hydrophilicity .

- Physicochemical properties: LogP = -0.32 (slightly hydrophilic), XlogP = -4.7 (strong hydrophilicity), and 68 rotatable bonds, suggesting conformational flexibility .

- Stability: Requires storage at −20°C, likely due to oxidation-prone methionine residues and hydrolytic susceptibility of peptide bonds .

Properties

IUPAC Name |

2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-(2-aminopropanoylamino)acetyl]amino]propanoylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H112N18O22S2/c1-33(2)22-44(78-52(93)27-71-50(91)26-75-66(105)55(35(5)6)86-67(106)56(36(7)8)85-59(98)38(10)76-51(92)29-72-57(96)37(9)69)60(99)73-25-49(90)70-28-53(94)79-46(24-40-14-16-41(89)17-15-40)64(103)82-43(19-21-110-13)62(101)83-45(23-34(3)4)61(100)74-30-54(95)80-47(31-87)65(104)77-39(11)58(97)81-42(18-20-109-12)63(102)84-48(32-88)68(107)108/h14-17,33-39,42-48,55-56,87-89H,18-32,69H2,1-13H3,(H,70,90)(H,71,91)(H,72,96)(H,73,99)(H,74,100)(H,75,105)(H,76,92)(H,77,104)(H,78,93)(H,79,94)(H,80,95)(H,81,97)(H,82,103)(H,83,101)(H,84,102)(H,85,98)(H,86,106)(H,107,108) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYMFHJUGTRVFJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)CNC(=O)C(C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H112N18O22S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1597.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

H-DL-Ala-Gly-DL-Ala-DL-Val-DL-Val-Gly-Gly-DL-Leu-Gly-Gly-DL-Tyr-DL-Met-DL-Leu-Gly-DL-Ser-DL-Ala-DL-Met-DL-Ser-OH is a synthetic peptide that exhibits a variety of biological activities due to its complex structure and the properties of its constituent amino acids. This article explores its synthesis, biological mechanisms, and applications in research and medicine.

Compound Overview

- Molecular Formula : C68H112N18O22S2

- Molecular Weight : 1597.9 g/mol

- Purity : Typically 95%

- Complexity Rating : 3130

This compound is synthesized using solid-phase peptide synthesis (SPPS), allowing for precise control over the sequence of amino acids. The synthesis process involves multiple steps, including resin loading, deprotection, coupling, and cleavage from the resin.

Biological Mechanisms

The biological activity of this peptide is influenced by its amino acid composition, which includes hydrophobic residues (like Leucine and Valine) and polar residues (like Serine and Glycine). These properties contribute to its interaction with various biological targets:

- Cell Signaling : The peptide may act as a ligand for specific receptors, influencing intracellular signaling pathways. This includes potential interactions with G-protein coupled receptors (GPCRs) and other membrane proteins.

- Enzyme Inhibition : Certain amino acids in the sequence are known to enhance the inhibitory effects on enzymes such as angiotensin-converting enzyme (ACE), which is crucial in regulating blood pressure .

- Antioxidant Activity : Peptides with aromatic residues like Tyrosine can exhibit antioxidant properties, scavenging free radicals and protecting cells from oxidative stress .

Research Findings

Recent studies have highlighted various biological activities associated with this compound:

- Antihypertensive Effects : Research indicates that peptides with specific sequences can inhibit ACE effectively, contributing to lower blood pressure. For instance, peptides derived from marine sources have shown significant ACE-inhibitory activity .

- Antimicrobial Properties : Some studies suggest that synthetic peptides can possess antimicrobial activity against bacteria and fungi, potentially making them useful in developing new antimicrobial agents .

- Cytotoxicity in Cancer Cells : Investigations into the cytotoxic effects of similar peptides have shown varying degrees of effectiveness against cancer cell lines, indicating potential applications in cancer therapy .

Case Studies

- Alanine Scanning Studies : This technique has been employed to determine the importance of specific amino acids in the biological activity of peptides. By systematically replacing residues with alanine, researchers can identify critical components that enhance or diminish activity .

- Cell Line Experiments : Various studies have utilized HEK-293 cells to assess the interaction of synthetic peptides with specific receptors. These experiments help elucidate the mechanisms by which these compounds exert their biological effects .

Comparative Analysis of Peptides

Scientific Research Applications

Structural Characteristics

- Molecular Formula : C68H112N18O22S2

- Molecular Weight : 1597.9 g/mol

- Purity : Typically around 95%

- Complexity Rating : 3130

Biochemical Research

The compound is primarily utilized in biochemical research for its role in studying protein interactions and enzymatic activities. Its diverse amino acid composition allows researchers to investigate:

- Protein Folding : The peptide's structure can serve as a model to understand how proteins fold and maintain their functional conformations.

- Enzyme Substrates : It can act as a substrate for various enzymes, facilitating the study of enzyme kinetics and mechanisms.

Case Study: Protein Interaction Studies

Research has shown that peptides similar to H-DL-Ala-Gly can modulate protein-protein interactions. For instance, studies have demonstrated that specific dipeptides can influence the binding affinity of enzymes to their substrates, which is pivotal in drug design and therapeutic interventions .

Pharmacological Applications

In pharmacology, H-DL-Ala-Gly and its derivatives are explored for their potential therapeutic effects:

- Drug Delivery Systems : The peptide's ability to encapsulate drugs makes it a candidate for developing novel drug delivery systems, enhancing bioavailability and targeting specific tissues.

- Therapeutic Agents : Investigations into the peptide's effects on cellular signaling pathways suggest potential applications in treating metabolic disorders and cancer.

Case Study: Therapeutic Efficacy

A study focusing on peptide-based therapies revealed that compounds similar to H-DL-Ala-Gly can inhibit tumor growth by interfering with specific signaling pathways involved in cell proliferation.

Material Science

H-DL-Ala-Gly's unique properties also lend themselves to applications in material science:

- Biomaterials Development : The peptide can be incorporated into biomaterials for tissue engineering applications, promoting cell adhesion and growth.

- Nanotechnology : Its ability to form stable structures at the nanoscale opens avenues for creating nanocarriers for drug delivery.

Case Study: Biomaterial Applications

Research has indicated that incorporating H-DL-Ala-Gly into scaffolds for tissue engineering enhances cellular responses compared to traditional materials, leading to improved tissue regeneration outcomes.

Comparative Analysis of Similar Peptides

| Compound Name | Composition | Unique Features |

|---|---|---|

| H-Lys-Ala-Gly | L-Lysine, L-Alanine, Glycine | Simple structure; often used in studies related to protein folding |

| H-Leu-Phe | L-Leucine, L-Phenylalanine | Known for enhancing muscle recovery; simpler than H-DL-Ala-Gly |

| H-Asp-Glu | L-Aspartic acid, L-Glutamic acid | Plays a role in neurotransmission; simpler dipeptide |

Comparison with Similar Compounds

Research Findings and Theoretical Insights

- Chemical hardness: Analogous to organotellurium compounds in , the target’s high hydrogen-bonding capacity may classify it as a "soft base," influencing its reactivity in biological systems .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and purifying this complex peptide with mixed DL-amino acid configurations?

- Answer : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, incorporating racemic mixtures for DL-residues. Post-synthesis, employ reverse-phase HPLC with chiral stationary phases (e.g., polysaccharide-based columns) to resolve enantiomers. Validate purity via tandem mass spectrometry (MS/MS) and circular dichroism (CD) to confirm stereochemical integrity .

Q. How can researchers ensure accurate structural characterization of this peptide given its multiple stereochemical centers?

- Answer : Combine high-resolution NMR (e.g., 2D NOESY for spatial proximity analysis) with X-ray crystallography if crystallizable. For dynamic conformations, apply molecular dynamics simulations parameterized with force fields like CHARMM35. Cross-validate with CD spectroscopy to detect secondary structural shifts caused by chiral mismatches .

Q. What are the best practices for handling and storing this peptide to prevent degradation of methionine (Met) and tyrosine (Tyr) residues?

- Answer : Store lyophilized peptides at -80°C under argon to prevent oxidation. For solutions, use degassed buffers (pH 6–7) with 0.1% TFA and 1 mM EDTA. Monitor oxidation via LC-MS with UV detection at 280 nm (Tyr) and 215 nm (Met sulfoxide formation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data reported across studies for this peptide?

- Answer : Perform meta-analysis using statistical tools like Cohen’s d to quantify effect-size discrepancies. Apply machine learning (e.g., random forests) to identify confounding variables (e.g., solvent polarity, assay temperature). Use Rouge-1 metrics to evaluate textual consistency in reported protocols, prioritizing studies with overlapping methodological rigor .

Q. What computational strategies are effective for modeling the peptide’s conformational dynamics and its interaction with biological targets?

- Answer : Employ enhanced sampling techniques (e.g., replica-exchange MD) to explore energy landscapes. Integrate density functional theory (DFT) for electronic structure analysis of chiral centers. Use Answer Set Programming (ASP) to encode experimental constraints into logical queries for hypothesis testing .

Q. How can the reproducibility of synthesis protocols for this peptide be improved in multi-lab collaborations?

- Answer : Adopt machine-readable chemical description languages (e.g., χDL) to standardize protocols. Embed metadata such as reaction kinetics (e.g., coupling efficiency per DL-residue) and purification gradients. Validate via inter-lab round-robin trials, analyzing variance with ANOVA and Tukey’s HSD .

Q. What strategies mitigate biases in literature reviews when evaluating the peptide’s pharmacological potential?

- Answer : Use systematic review frameworks (PRISMA) with predefined inclusion/exclusion criteria. Leverage bidirectional language models (e.g., GLM) to extract and rank evidence based on F1 scores for factual consistency. Cross-reference with unpublished datasets (e.g., institutional repositories) to fill knowledge gaps .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.